PHD2 Inhibitor Potency: 5-Amino-6-chloro Substitution Confers 2-Fold Superiority Over Unsubstituted Benzimidazole Scaffold
In a direct head-to-head comparison from the same patent (US10851083 / US11618744) and identical assay conditions, the 5-amino-6-chloro benzimidazole-pyrazole-4-carboxylic acid derivative (Example 41) inhibited PHD2 181-417 with an IC50 of 398 nM, whereas the unsubstituted benzimidazole parent compound (Example 1) exhibited an IC50 of 794 nM [1][2]. This represents a 1.99-fold improvement in potency attributable to the 5-amino-6-chloro substitution pattern. Furthermore, the 5-amino-6-chloro derivative (398 nM) outperformed the 5-fluoro analog (Example 42, IC50 = 501 nM) by 1.26-fold [3].
| Evidence Dimension | PHD2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 398 nM (1-(5-Amino-6-chloro-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid, Example 41) |
| Comparator Or Baseline | IC50 = 794 nM (unsubstituted benzimidazole parent, Example 1); IC50 = 501 nM (5-fluoro analog, Example 42); IC50 = 398 nM (5,6-dimethoxy analog, Example 9) |
| Quantified Difference | 1.99-fold more potent vs. unsubstituted; 1.26-fold more potent vs. 5-fluoro; equipotent vs. 5,6-dimethoxy |
| Conditions | PHD2 181-417 polypeptide (3 μg), 30-minute pre-incubation with test compound, enzymatic activity assessment (BindingDB assay, Janssen Pharmaceutica US Patent data) |
Why This Matters
For procurement decisions in PHD2 drug discovery programs, the 5-amino-6-chloro benzimidazolone building block delivers a measurable potency advantage over the unsubstituted and mono-fluoro scaffolds when elaborated to the final inhibitor, directly influencing lead optimization efficiency.
- [1] BindingDB. BDBM475429. 1-(5-Amino-6-chloro-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid. IC50: 398 nM. Target: Egl nine homolog 1 [181-417] (Human). US10851083, Example 41; US11618744, Example 41. View Source
- [2] BindingDB. BDBM50418041. CHEMBL1688402. US10851083, Example 1; US11618744, Example 1. IC50: 794 nM. Target: PHD2 181-417. View Source
- [3] BindingDB. BDBM475430. 1-(5-Fluoro-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid. IC50: 501 nM. US10851083, Example 42; US11618744, Example 42. View Source
